molecular formula C10H10N4O3S B2529038 C10H10N4O3S CAS No. 1508811-32-2

C10H10N4O3S

Cat. No.: B2529038
CAS No.: 1508811-32-2
M. Wt: 266.28
InChI Key: FCQYIDCHKGVPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a member of the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. It is a derivative of pyrimidine and benzenesulfonamide, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding and undergoing the catalytic reaction. This inhibition can lead to the disruption of essential biological processes, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-18(16,17)8-4-2-7(3-5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQYIDCHKGVPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.